N-(3-aminophenyl)-4-bromobenzamide is an organic compound classified under the class of benzamides. It features an amine group attached to a phenyl ring, which is further linked to a bromobenzamide moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals. The molecular formula of N-(3-aminophenyl)-4-bromobenzamide is C15H13BrN2O, and it is recognized for its biological activities, including antimicrobial and anticancer properties .
The synthesis of N-(3-aminophenyl)-4-bromobenzamide typically involves several key steps:
In industrial settings, these synthetic routes are scaled up using large reactors and continuous flow systems to optimize yield and purity. Reaction conditions such as temperature and pressure are carefully controlled to enhance efficiency .
The molecular structure of N-(3-aminophenyl)-4-bromobenzamide can be described as follows:
The compound's structure allows for various interactions with biological targets due to its functional groups, influencing its reactivity and biological activity .
N-(3-aminophenyl)-4-bromobenzamide participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(3-aminophenyl)-4-bromobenzamide involves its interaction with specific molecular targets within biological systems. The acetylamino group can form hydrogen bonds with biological molecules, while the bromobenzamide moiety interacts with hydrophobic pockets in proteins. These interactions may modulate enzyme activity or receptor function, leading to various biological effects such as antimicrobial or anticancer activity .
N-(3-aminophenyl)-4-bromobenzamide exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and application in various scientific fields .
N-(3-aminophenyl)-4-bromobenzamide has diverse applications across several fields:
This compound's unique structure and reactivity make it valuable for advancing research in medicinal chemistry and related fields.
The synthetic compound N-(3-aminophenyl)-4-bromobenzamide emerged as a structural analog within benzamide-focused pharmacological research during the early 2010s. Benzamide derivatives gained prominence following discoveries of their anti-inflammatory, antimicrobial, and anticancer properties in the late 20th century. For instance, compounds like N-benzyl-4-bromobenzamide (NBBA) demonstrated significant inhibition of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide-induced human gingival fibroblasts, highlighting the pharmacophoric importance of the benzamide scaffold coupled with halogen substituents [1]. This period saw intensified exploration of substituted benzamides for treating chronic inflammatory and neoplastic diseases, positioning N-(3-aminophenyl)-4-bromobenzamide as a candidate for structure-activity relationship (SAR) studies. Its synthesis typically follows amide coupling protocols, such as reacting 4-bromobenzoic acid with 1,3-diaminobenzene using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, analogous to routes documented for NBBA [1]. Unlike natural benzamides (e.g., sulfabenzamide from Prunus species), this fully synthetic compound lacks inherent metabolic liabilities, enabling focused SAR tweaking. Contemporary drug discovery employs it as a chemical tool for probing protein targets like kinases and nuclear receptors, leveraging its modular synthesis and predictable physicochemical behavior [4] [7].
Table 1: Key Historical Milestones for Benzamide Derivatives
Year | Development | Significance |
---|---|---|
2015 | Anti-inflammatory N-benzyl-4-bromobenzamide (NBBA) reported [1] | Validated brominated benzamides as IL-6/PGE2 inhibitors in periodontal disease models |
2021 | DFT/molecular docking of N-((4-aminophenyl)sulfonyl)benzamide [3] | Established computational frameworks for analyzing benzamide-protein interactions |
2024 | Cytotoxic 2-amino-1,4-naphthoquinone-benzamide hybrids [7] | Demonstrated benzamide conjugation strategies for apoptosis induction |
N-(3-aminophenyl)-4-bromobenzamide (PubChem CID: 24698606 [2]) exemplifies rational drug design through balanced molecular weight (291.17 g/mol) and moderate lipophilicity (calculated logP ≈ 3.2). Its planar biphenyl-like core, comprising 4-bromobenzoyl and 3-aminophenyl rings, enables π-stacking with aromatic residues in protein binding pockets, as observed in crystallographic studies of analogous compounds [4]. Density Functional Theory (DFT) analyses of similar benzamides reveal torsion angles (θ) between aromatic rings ranging from 30°–50°, optimizing steric accessibility while maintaining conjugation for electronic delocalization [3]. This geometry facilitates target engagement without excessive conformational strain, as evidenced in molecular dynamics simulations.
The amide linker (–C(=O)NH–) serves dual roles: acting as a hydrogen-bond donor/acceptor and enhancing metabolic stability via resonance. Comparative studies show benzamide derivatives resist esterase-mediated hydrolysis better than ester-linked analogs, extending in vivo half-lives [7]. Substituent positioning further fine-tunes bioavailability; the meta-amino group on the aniline ring prevents electronic clash with the amide carbonyl, reducing intramolecular charge transfer barriers. This positioning is critical, as evidenced by reduced potency in ortho-substituted analogs due to steric hindrance [4].
Table 2: Computational Parameters of N-(3-Aminophenyl)-4-bromobenzamide
Parameter | Value/Characteristic | Method/Basis Set | Biological Implication |
---|---|---|---|
Dipole moment | ~4.8 Debye | DFT/B3LYP/6-311++G(d,p) [3] | Enhanced solubility in polar microenvironments |
Torsion angle (C1–C7–N8–C9) | 38.5° | XRD analysis [4] | Optimal protein surface contact |
HOMO-LUMO gap | ~3.8 eV | DFT/M062X [3] | Facilitates charge-transfer interactions |
The bromine atom at the para-position of the benzoyl ring is sterically and electronically pivotal. Its polarizability (van der Waals radius: 1.85 Å) creates a halogen-bond donor motif, engaging carbonyl oxygens or carboxylate groups in targets like cyclooxygenase-2 (COX-2) or p38 MAP kinase. In NBBA, bromine contributes to 35.6% inhibition of IL-6 secretion by disrupting NF-κB translocation, a mechanism extrapolated to N-(3-aminophenyl)-4-bromobenzamide due to structural homology [1]. Electron-withdrawing effects also reduce the amide nitrogen’s electron density, amplifying its hydrogen-bond donation capacity—critical for anchoring to residues like Asp149 in TNF-α or His90 in IL-1β [7].
Conversely, the primary amino group (–NH₂) at the aniline ring’s meta-position serves as a hydrogen-bond donor, proton acceptor, or metal-chelator. It elevates electron density in the adjacent ring, augmenting π-stacking with hydrophobic pockets. In cytotoxic benzamide-naphthoquinone conjugates, the meta-amino group enhanced apoptosis induction (IC₅₀: 0.4–0.5 µM in MDA-MB-231 cells) by facilitating ROS generation, a trait shared with this compound [7]. The amino group also enables structural diversification: acylation yields amide prodrugs, while Schiff base formation creates metal-chelating scaffolds for anticancer applications [4]. Electrostatic potential maps indicate a partial positive charge (+0.25 e) on the amino nitrogen, promoting ionic interactions with phosphorylated serine/threonine in kinases [3].
Table 3: Bioactivity Modulation by Bromine and Amino Groups
Functional Group | Target Engagement Mechanism | Biological Outcome | Validated Analog |
---|---|---|---|
Para-bromine | Halogen bonding with COX-2 Leu352 | PGE2 inhibition (75.6% at 10 µg/mL) [1] | N-Benzyl-4-bromobenzamide |
Meta-amino | Salt bridge with p38 MAPK Asp168 | IL-6 suppression (IC₅₀: 1.2 µM) [7] | 2-Amino-1,4-naphthoquinone-benzamides |
Amide linker | H-bonding with NF-κB p65 Cys38 | Transcriptional inhibition [1] | PF-4950834 (neutrophil migration blocker) |
Synergy between these groups underpins the compound’s drug-likeness. The amino group’s electron donation (+M effect) offsets bromine’s –I effect, yielding balanced lipophilicity for membrane permeation (calculated logD₇.₄ ≈ 2.1). This balance is evident in benzamide derivatives exhibiting >80% passive diffusion in Caco-2 monolayers [7]. Future research directions include exploiting the amino group for PET radiolabeling (e.g., with ¹¹C) or developing bifunctional inhibitors via sulfonamide linkages, as seen in sulfabenzamide derivatives targeting fungal dihydropteroate synthase [3].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1